4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is a biochemical compound with the molecular formula C32H29NO13S and a molecular weight of 667.64 g/mol. This compound is primarily used in biomedical research, particularly for the detection and quantification of lysosomal enzymes such as beta-galactosidase. Its unique structure allows for precise and sensitive measurement of enzyme activity, making it an essential tool in the field of biomedicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and sulfation. The reaction conditions typically require the use of organic solvents, protective groups, and catalysts to achieve the desired product.
Industrial Production Methods: This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, hydrolysis of the compound can yield 4-methylumbelliferone and other intermediate products.
Scientific Research Applications
4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is widely used in scientific research for the detection and quantification of lysosomal enzymes. It is particularly useful in diagnosing and monitoring lysosomal storage disorders. Additionally, this compound is employed in various biochemical assays to study enzyme kinetics and substrate specificity.
Mechanism of Action
The compound acts as a fluorogenic substrate for lysosomal enzymes, particularly beta-galactosidase. Upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone, which can be quantitatively measured. This allows researchers to assess enzyme activity and diagnose related disorders.
Comparison with Similar Compounds
Similar Compounds:
- 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide
Uniqueness: Compared to similar compounds, 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is unique due to its specific structure, which allows for the detection of beta-galactosidase activity with high sensitivity and precision. This makes it particularly valuable in the diagnosis and monitoring of lysosomal storage disorders.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO13S/c1-18-15-26(35)43-24-16-22(13-14-23(18)24)42-32-27(33-19(2)34)29(46-31(37)21-11-7-4-8-12-21)28(25(44-32)17-41-47(38,39)40)45-30(36)20-9-5-3-6-10-20/h3-16,25,27-29,32H,17H2,1-2H3,(H,33,34)(H,38,39,40)/t25-,27-,28+,29-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMIQOVTTZAFRD-ZDPOQHKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858112 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154639-33-5 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.